Uridine-5'-diphosphate-n-acetylmuramoyl-l-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine involves the enzymatic ligation of L-alanine to Uridine-5’-Diphosphate-N-Acetylmuramic acid. This reaction is catalyzed by the enzyme UDP-N-acetylmuramate–L-alanine ligase (MurC) in the presence of ATP . The reaction conditions typically include a buffered aqueous solution with a pH range of 7.5 to 8.5, and the reaction is carried out at a temperature of 25-37°C .
Industrial Production Methods
Industrial production of Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is achieved through fermentation processes using genetically engineered bacterial strains. These strains are designed to overexpress the necessary enzymes, including MurC, to facilitate the efficient production of the compound . The fermentation broth is then subjected to purification processes such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound into its constituent parts in the presence of water.
Ligase Reactions: Catalyzed by specific enzymes to form new bonds.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, L-alanine, and various buffer solutions . The conditions typically involve maintaining a neutral to slightly alkaline pH and moderate temperatures (25-37°C) .
Major Products Formed
The major products formed from these reactions include Uridine-5’-Diphosphate-N-Acetylmuramic acid and L-alanine, which are the building blocks for further biosynthetic processes .
Scientific Research Applications
Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine has several scientific research applications:
Chemistry: Used as a substrate in enzymatic studies to understand the mechanisms of ligase enzymes.
Biology: Plays a role in the study of bacterial cell wall biosynthesis and antibiotic resistance.
Medicine: Investigated for its potential as a target for novel antibacterial agents.
Industry: Utilized in the production of antibiotics and other pharmaceuticals.
Mechanism of Action
Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine exerts its effects by serving as a substrate for the enzyme UDP-N-acetylmuramoylalanine–D-glutamate ligase (MurD). This enzyme catalyzes the addition of D-glutamic acid to the compound, which is a critical step in the biosynthesis of peptidoglycan . The molecular targets involved include the MurC and MurD enzymes, which are essential for bacterial cell wall formation .
Comparison with Similar Compounds
Similar Compounds
Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine-D-Glutamate: Similar in structure but includes an additional D-glutamate residue.
Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanyl-D-Glutamate–2,6-Diaminopimelate: Contains additional amino acids and is involved in later stages of peptidoglycan biosynthesis.
Uniqueness
Uridine-5’-Diphosphate-N-Acetylmuramoyl-L-Alanine is unique due to its specific role in the early stages of peptidoglycan biosynthesis. Its interaction with the MurC enzyme distinguishes it from other similar compounds that interact with different enzymes in the biosynthetic pathway .
Properties
Molecular Formula |
C23H36N4O20P2 |
---|---|
Molecular Weight |
750.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C23H36N4O20P2/c1-8(21(35)36)24-19(34)9(2)43-18-14(25-10(3)29)22(45-11(6-28)16(18)32)46-49(40,41)47-48(38,39)42-7-12-15(31)17(33)20(44-12)27-5-4-13(30)26-23(27)37/h4-5,8-9,11-12,14-18,20,22,28,31-33H,6-7H2,1-3H3,(H,24,34)(H,25,29)(H,35,36)(H,38,39)(H,40,41)(H,26,30,37)/t8-,9+,11+,12+,14+,15+,16+,17+,18+,20+,22+/m0/s1 |
InChI Key |
NTMMCWJNQNKACG-KBKUWGQMSA-N |
SMILES |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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